molecular formula C21H21FN6 B6118141 N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine

N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B6118141
M. Wt: 376.4 g/mol
InChI Key: VEWFNBTWUMLHDK-UHFFFAOYSA-N
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Description

N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine is a complex organic compound featuring a pyrazole ring substituted with fluorophenyl and methylphenyl groups, linked to a triazole ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups. The final step involves the attachment of the triazole ring through an ethanamine linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction efficiency, and waste management.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the ethanamine chain, resulting in reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-[[3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine
  • N-[[3-(4-bromophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine

Comparison: Compared to its analogs, N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-14-3-9-19(10-4-14)28-12-17(11-23-15(2)21-24-13-25-26-21)20(27-28)16-5-7-18(22)8-6-16/h3-10,12-13,15,23H,11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWFNBTWUMLHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CNC(C)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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